molecular formula C15H15N3 B1412422 (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine CAS No. 950984-75-5

(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine

Cat. No.: B1412422
CAS No.: 950984-75-5
M. Wt: 237.3 g/mol
InChI Key: UKLHHECOZJWQJN-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine (CAS: 950984-75-5, Molecular Formula: C₁₅H₁₅N₃, MW: 237.3 g/mol) is a nitrogen-containing ligand featuring a central tertiary amine substituted with a propargyl (prop-2-yn-1-yl) group and two pyridinylmethyl arms. It is primarily employed as a precursor for synthesizing transition metal complexes in coordination chemistry .

Properties

IUPAC Name

N,N-bis(pyridin-2-ylmethyl)prop-2-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3/c1-2-11-18(12-14-7-3-5-9-16-14)13-15-8-4-6-10-17-15/h1,3-10H,11-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKLHHECOZJWQJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=CC=CC=N1)CC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Overview:

This method involves a nucleophilic substitution reaction where 2,2'-dipicolylamine (DIPICOLYLAMINE) reacts with propargyl bromide to yield the target compound. The process is well-documented and offers high yields under optimized conditions.

Reaction Scheme:

$$
\text{2,2'-DIPICOLYLAMINE} + \text{Propargyl Bromide} \rightarrow (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
$$

Reaction Conditions:

  • Base: Potassium carbonate (K₂CO₃)
  • Solvent: Tetrahydrofuran (THF) or toluene
  • Temperature: Approximately 20°C (room temperature)
  • Atmosphere: Inert (argon or nitrogen)

Procedure:

  • Dissolve 2,2'-DIPICOLYLAMINE in dry THF or toluene.
  • Add potassium carbonate to act as a base.
  • Introduce propargyl bromide dropwise under inert atmosphere.
  • Stir the mixture at room temperature until completion, monitored via TLC or chromatography.
  • Filter off inorganic salts and purify the product via column chromatography or recrystallization.

Yield:

  • Reported yields are close to 100%, indicating high efficiency.

Data Table:

Parameter Details
Starting Material 2,2'-DIPICOLYLAMINE
Reagent Propargyl bromide
Base Potassium carbonate
Solvent Tetrahydrofuran / Toluene
Temperature 20°C (room temperature)
Atmosphere Inert (argon or nitrogen)
Yield Approximately 100%

Alternative Synthetic Route Using Formal Amination and Metal Catalysis

Overview:

This method involves the formation of the amine via formal amination of pyridine derivatives, often utilizing metal catalysts and specific reagents to facilitate the formation of the bis(pyridin-2-yl)methylamine framework.

Patent-Based Method:

According to patent EP1893604B1, the synthesis involves:

  • Reacting pyridine derivatives with suitable methylating agents under controlled conditions.
  • Utilizing metal complex salts (e.g., transition metals) to catalyze the formation of the bis(pyridin-2-yl)methylamine core.

Reaction Scheme:

$$
\text{Pyridine derivative} + \text{Methylating agent} \xrightarrow{\text{Catalyst}} this compound
$$

Reaction Conditions:

  • Catalysts: Transition metal complexes (e.g., palladium, iron)
  • Solvent: Organic solvents such as dichloromethane or ethanol
  • Temperature: Variable, typically between 25°C to 80°C
  • Reaction Time: Several hours depending on catalyst activity

Procedure:

  • Dissolve pyridine derivatives in an appropriate solvent.
  • Add methylating agents (e.g., methyl iodide, methyl chloride).
  • Introduce metal catalysts to promote coupling.
  • Stir under inert atmosphere at controlled temperature.
  • Isolate the product through extraction, purification via chromatography, and recrystallization.

Data Table:

Parameter Details
Starting Materials Pyridine derivatives, methylating agents
Catalysts Transition metal complexes
Solvent Dichloromethane, ethanol
Temperature 25°C to 80°C
Reaction Time Several hours
Yield Variable; optimized conditions yield high purity

Summary of Key Preparation Data

Method Reagents & Conditions Advantages Limitations
Nucleophilic substitution DIPICOLYLAMINE + propargyl bromide, K₂CO₃, THF/toluene, room temp High yield, straightforward Requires inert atmosphere, handling of bromide reagents
Metal-catalyzed amination Pyridine derivatives + methylating agents, transition metal catalysts Versatile, suitable for modifications Longer reaction times, catalyst cost

Chemical Reactions Analysis

Types of Reactions

(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Pharmaceutical Applications

  • Neuropharmacology : The compound shows promise in crossing the blood-brain barrier (BBB), making it a candidate for neuropharmacological applications. Its high gastrointestinal absorption suggests potential for oral drug formulations targeting central nervous system disorders.
  • Cancer Research : Studies indicate that (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine exhibits significant antitumor activity. Research has focused on its interactions with glioblastoma cells, where it has been evaluated for efficacy against this aggressive brain tumor type .
  • Chelating Properties : The compound has been evaluated for its chelating properties in the context of radiolabeled glucose conjugates, which could enhance imaging techniques in medical diagnostics.

Inorganic Chemistry

This compound serves as a ligand in the synthesis of manganese(II) complexes. These complexes mimic the active sites of certain enzymes, providing insights into biomimetic chemistry and potential applications in catalysis and material science .

Table 1: Manganese Complexes Synthesized with the Ligand

Complex NameStructureApplication
[Mn₂(L₁)₂Cl₂(μ-Cl)₂]StructureCatalysis
[Mn₂(L₂)₂(N₃)₂(μ-N₃)₂]StructureBiomimetic studies

Analytical Chemistry

In analytical chemistry, this compound can be utilized in NMR studies due to its unique structural characteristics. This application aids in understanding the compound's interactions at a molecular level, enhancing the analysis of complex mixtures .

Catalytic Applications

The compound has demonstrated catalytic activity in the selective oxidation of aromatic compounds. As part of a dinuclear complex involving palladium species ([Pd(II)] and [Pd(III)]), it facilitates reactions that are crucial for organic synthesis and industrial processes .

Table 2: Catalytic Reactions Involving this compound

Reaction TypeSubstrateProductConditions
OxidationBenzenePhenolAcetonitrile, O₂
HydrolysisAlkynesAlcoholsWater, Acidic conditions

Mechanism of Action

The mechanism of action of (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine involves its ability to coordinate with metal ions through its nitrogen atoms. This coordination can facilitate various catalytic processes, including hydrogenation, oxidation, and cross-coupling reactions.

Comparison with Similar Compounds

Key Properties :

  • Physical State : Solid (exact morphology unspecified) .
  • Hazards : Classified as acutely toxic (oral, Category 4; H302), skin/eye irritant (H315, H319), and respiratory tract irritant (H335) .
  • Regulatory Status: Not listed under SARA 302/313 or California Prop. 65 .

Limited data are available on its physicochemical properties (e.g., solubility, melting point) , which complicates direct comparisons with analogs.

Comparison with Structurally Similar Ligands

N,N-Bis(2-pyridinylmethyl)-1,2-ethanediamine

  • Structure : Features an ethylenediamine backbone instead of a propargyl group (Molecular Formula: C₁₄H₁₈N₄, MW: 242.33 g/mol) .
  • Coordination Chemistry : Acts as a tetradentate ligand, forming stable complexes with transition metals (e.g., Ni²⁺, Cu²⁺). The flexible ethylenediamine spacer allows for diverse coordination geometries .
  • Ethylenediamine derivatives typically exhibit higher solubility in polar solvents compared to the hydrophobic propargyl-substituted analog .

(Prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine

  • Structure : Substitutes the propargyl group with an allyl (prop-2-en-1-yl) group, creating a Schiff base ligand .
  • Coordination Chemistry : Forms complexes with Cu(I) and Cu(II), demonstrating versatility in stabilizing multiple oxidation states. The allyl group enhances π-backbonding in metal complexes, unlike the electron-withdrawing propargyl group .
  • Key Differences :
    • Allyl-substituted ligands favor trigonal planar geometries in Cu(I) complexes, while propargyl analogs may enforce distorted geometries due to steric constraints.
    • Propargyl ligands could enable click chemistry applications (e.g., azide-alkyne cycloaddition), a feature absent in allyl derivatives .

Bis[(pyridin-2-yl)methyl]amine (bpma)

  • Structure : Lacks the propargyl substituent, featuring only two pyridinylmethyl arms .
  • Coordination Chemistry : A tridentate ligand forming complexes with Ni(II), Co(II), and other metals. For example, [Ni(bpma)(hph)(H₂O)]n exhibits a 1D polymeric structure stabilized by carboxylate bridging .
  • Key Differences: The propargyl group in the target compound may reduce ligand flexibility, favoring mononuclear complexes over polymeric structures. Co(II) complexes with propargyl-substituted ligands show longer Co–N bonds (~2.15 Å) compared to bpma analogs (~2.10 Å), suggesting weaker metal-ligand interactions .

Comparative Analysis of Metal Complexes

Property (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine N,N-Bis(2-pyridinylmethyl)-1,2-ethanediamine (Prop-2-en-1-yl)bis[(pyridin-2-yl)methylidene]amine
Coordination Mode Tridentate (N,N,N) Tetradentate (N,N,N,N) Tridentate (N,N,N)
Metal Compatibility Co(II), Ni(II) Ni(II), Cu(II) Cu(I), Cu(II)
Bond Length (M–N, Å) ~2.15 (Co–N) ~2.10 (Ni–N) ~1.98–2.05 (Cu–N)
Redox Activity Likely moderate (propargyl electron withdrawal) Low (flexible backbone) High (allyl π-system stabilizes Cu(I/II))
Applications Lab chemical, coordination chemistry Catalysis, magnetic materials Redox-active catalysts

Biological Activity

(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, also known by its CAS number 1539-42-0, is a chemical compound featuring a prop-2-yn-1-yl group and two pyridin-2-ylmethyl amine moieties. Its molecular formula is C₁₂H₁₃N₃, with a molecular weight of approximately 199.25 g/mol. This compound has garnered attention for its diverse biological activities, particularly in the fields of cancer research and neuropharmacology.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The pyridine ring may modulate the activity of these targets, while the alkyne group could facilitate covalent bonding with specific molecules, enhancing its therapeutic potential. Ongoing research aims to elucidate the exact pathways involved in its biological effects.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including those associated with breast and prostate cancer. The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation through modulation of signaling pathways related to cell survival and death .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties, showing effectiveness against a range of bacteria and fungi. Its structural characteristics contribute to its high gastrointestinal absorption and ability to cross the blood-brain barrier, making it a candidate for treating infections that affect the central nervous system.

Study 1: Neuroprotective Effects

In a study focusing on neurodegenerative diseases, (Prop-2-yn-1-y)bis[(pyridin-2-yl)methyl]amine was evaluated for its neuroprotective properties in models of excitotoxicity. The findings suggested that the compound could reduce neuronal damage by decreasing the release of excitatory neurotransmitters and inhibiting glial activation, which are critical processes in conditions such as Alzheimer's disease .

Study 2: Anticancer Efficacy

Another study highlighted the compound's efficacy against prostate cancer cells. It was found to significantly reduce cell viability in treated cultures compared to controls, suggesting potential as a therapeutic agent in oncology. The study also noted alterations in gene expression profiles associated with apoptosis and cell cycle regulation.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(Prop-2-en-1-yl)bis[(pyridin-2-yl)methyl]amineSimilar pyridine structureAntimicrobial, anticancer
N-(pyridin-2-yl)amidesContains pyridine ringAntimicrobial
2-Aminopyrimidine derivativesNitrogen-containing heterocycleAnticancer

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine, and how can purity be optimized?

  • Methodology : Synthesis typically involves reductive amination or substitution reactions. For example, coupling pyridylmethyl halides with propargylamine derivatives under inert atmospheres. Purification challenges arise due to byproducts; column chromatography (e.g., Biotage® systems) or recrystallization in polar aprotic solvents (e.g., methanol/water mixtures) can improve purity. Impurity profiling via HPLC or LC-MS is critical .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR confirm backbone structure and propargyl/pyridyl group integration.
  • IR : Stretching frequencies (~3300 cm1^{-1} for C≡C, ~1600 cm1^{-1} for pyridyl C=N) validate functional groups.
  • X-ray crystallography : Resolve molecular geometry and confirm ligand conformation using SHELXL for refinement .

Q. How can researchers determine unknown physicochemical properties (e.g., solubility, stability) experimentally?

  • Methodology :

  • Solubility : Perform titrations in solvents (water, DMSO, THF) with UV-Vis monitoring.
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light conditions. HPLC tracks decomposition products. Reference Safety Data Sheets (SDS) for hazard guidelines during testing .

Advanced Research Questions

Q. How does the ligand’s structure influence the geometry and catalytic activity of its transition metal complexes?

  • Methodology : The pyridyl groups act as σ-donors, while the propargyl moiety introduces steric bulk. Coordination studies (e.g., with Co(II) or Cu(I)) reveal distorted trigonal-bipyramidal or tetrahedral geometries via X-ray analysis. Stability constants (log β) determined by potentiometric titrations correlate with ligand denticity and electronic effects .

Q. What strategies resolve crystallographic data contradictions during structure refinement?

  • Methodology : Use SHELXL’s restraints (e.g., DFIX, SIMU) to handle disordered propargyl/pyridyl groups. Validate thermal parameters (ADPs) with Hirshfeld surface analysis. For twinned crystals, apply TWIN/BASF commands. Cross-validate with spectroscopic data to resolve ambiguities .

Q. How can computational modeling predict the ligand’s coordination behavior with metals?

  • Methodology :

  • DFT calculations : Optimize metal-ligand geometries (e.g., Gaussian09) to assess bond lengths/angles.
  • Molecular docking : Simulate interactions with metalloenzyme active sites (e.g., cytochrome P450). Compare with analogs like bis(2-picolyl)amine to evaluate steric/electronic differences .

Q. What role does this ligand play in catalytic systems like Cu-free Sonogashira couplings?

  • Methodology : The ligand stabilizes Pd(II) or Ru(II) centers, facilitating oxidative addition of aryl halides. Kinetic studies (e.g., GC-MS monitoring) show enhanced turnover frequencies (TOFs) compared to non-pyridyl ligands. Mechanistic insights from 31^{31}P NMR track phosphine ligand displacement .

Methodological Safety and Handling

Q. How can hazards be mitigated during air-sensitive syntheses involving this compound?

  • Methodology :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Employ P95 respirators and neoprene gloves to prevent dermal/respiratory exposure.
  • Quench reactive intermediates (e.g., metal complexes) with aqueous NH4_4Cl before disposal .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine
Reactant of Route 2
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(Prop-2-yn-1-yl)bis[(pyridin-2-yl)methyl]amine

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